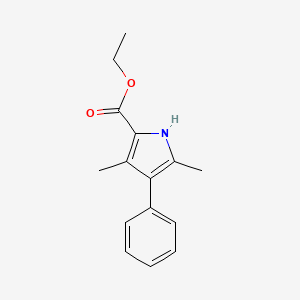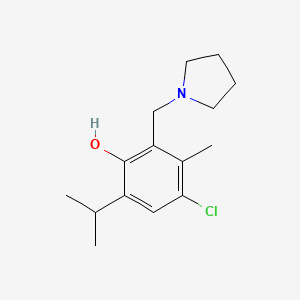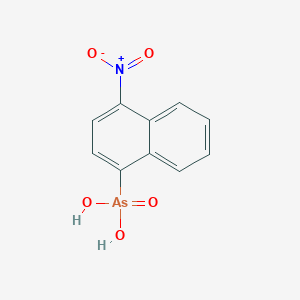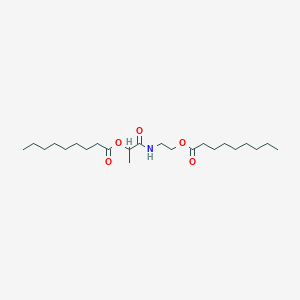
2-(2-Nonanoyloxypropanoylamino)ethyl nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Nonanoyloxypropanoylamino)ethyl nonanoate is an ester compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nonanoyloxypropanoylamino)ethyl nonanoate typically involves esterification reactions. One common method is the reaction between nonanoic acid and 2-(2-hydroxypropanoylamino)ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments is crucial to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Nonanoyloxypropanoylamino)ethyl nonanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Nonanoic acid and other carboxylic acids.
Reduction: Alcohols such as 2-(2-hydroxypropanoylamino)ethyl alcohol.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
2-(2-Nonanoyloxypropanoylamino)ethyl nonanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-(2-Nonanoyloxypropanoylamino)ethyl nonanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active components that interact with enzymes and receptors in biological systems. The pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl nonanoate
- Methyl nonanoate
- Propyl nonanoate
Uniqueness
2-(2-Nonanoyloxypropanoylamino)ethyl nonanoate is unique due to its specific ester linkage and the presence of both nonanoic acid and 2-(2-hydroxypropanoylamino)ethanol moieties. This structure imparts distinct chemical and physical properties, making it valuable in specialized applications.
Propriétés
Numéro CAS |
6288-30-8 |
|---|---|
Formule moléculaire |
C23H43NO5 |
Poids moléculaire |
413.6 g/mol |
Nom IUPAC |
2-(2-nonanoyloxypropanoylamino)ethyl nonanoate |
InChI |
InChI=1S/C23H43NO5/c1-4-6-8-10-12-14-16-21(25)28-19-18-24-23(27)20(3)29-22(26)17-15-13-11-9-7-5-2/h20H,4-19H2,1-3H3,(H,24,27) |
Clé InChI |
GIBWHSWUGMFLGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)OCCNC(=O)C(C)OC(=O)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


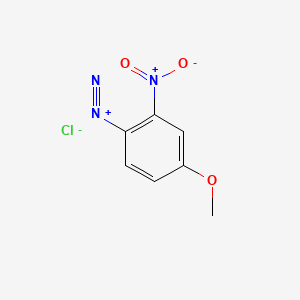
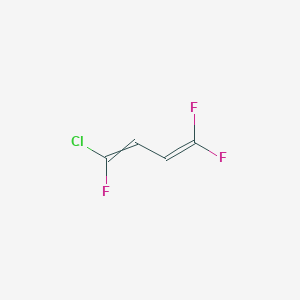
![5H-thieno[2,3-c]pyrrole](/img/structure/B14745010.png)


![1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol](/img/structure/B14745036.png)
![(2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14745041.png)


![[Bis(trifluoroacetoxy)]iodopentafluorobenzene](/img/structure/B14745055.png)

